N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide
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Overview
Description
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a bromophenyl group attached to an oxadiazole ring, which is further connected to a butanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Amidation: The final step involves the formation of the butanamide moiety through amidation reactions, where the oxadiazole intermediate is reacted with suitable amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other substituents through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Investigated for its antimicrobial and antioxidant properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
Properties
Molecular Formula |
C13H14BrN3O2 |
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Molecular Weight |
324.17 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C13H14BrN3O2/c1-8(2)7-11(18)15-13-12(16-19-17-13)9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17,18) |
InChI Key |
GVGSEIZUHBGMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NON=C1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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